molecular formula C16H14BrFN4O B11517518 6-Amino-4-(3-bromo-4-fluorophenyl)-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-bromo-4-fluorophenyl)-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11517518
M. Wt: 377.21 g/mol
InChI Key: FMYKWPCZIJPXLF-UHFFFAOYSA-N
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Description

6-Amino-4-(3-bromo-4-fluorophenyl)-3-(propan-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyran ring fused with a pyrazole ring, along with various substituents, makes it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(3-bromo-4-fluorophenyl)-3-(propan-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Cyclization to Form the Pyran Ring: The pyrazole intermediate is then subjected to cyclization with an α,β-unsaturated carbonyl compound to form the pyran ring. This step often requires the use of a catalyst such as piperidine or pyridine.

    Introduction of Substituents:

    Formation of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde.

    Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and sulfuric acid.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and aldehydes.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

6-Amino-4-(3-bromo-4-fluorophenyl)-3-(propan-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: Researchers use this compound to study biological pathways and molecular interactions, particularly those involving pyranopyrazole derivatives.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 6-amino-4-(3-bromo-4-fluorophenyl)-3-(propan-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromo-4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-5-carbonitrile: Lacks the pyran ring, making it less complex.

    6-Amino-4-(3-chloro-4-fluorophenyl)-3-(propan-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile: Similar structure but with a chlorine substituent instead of bromine.

    6-Amino-4-(3-bromo-4-methylphenyl)-3-(propan-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The unique combination of substituents in 6-amino-4-(3-bromo-4-fluorophenyl)-3-(propan-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, particularly the presence of both bromine and fluorine on the phenyl ring, along with the pyranopyrazole core, gives it distinct chemical and biological properties. This makes it a valuable compound for research and potential pharmaceutical development.

Properties

Molecular Formula

C16H14BrFN4O

Molecular Weight

377.21 g/mol

IUPAC Name

6-amino-4-(3-bromo-4-fluorophenyl)-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H14BrFN4O/c1-7(2)14-13-12(8-3-4-11(18)10(17)5-8)9(6-19)15(20)23-16(13)22-21-14/h3-5,7,12H,20H2,1-2H3,(H,21,22)

InChI Key

FMYKWPCZIJPXLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)F)Br

Origin of Product

United States

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